Sodium bis(trifluoromethanesulfonyl)imide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91742-21-1 |
|---|---|
Molecular Formula |
C2HF6NNaO4S2 |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
sodium;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C2HF6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |
InChI Key |
QXZNUMVOKMLCEX-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Na] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of Sodium Bis Trifluoromethanesulfonyl Imide
Established Synthesis Methods for Bis(trifluoromethanesulfonyl)imide Derivatives
The synthesis of sodium bis(trifluoromethanesulfonyl)imide is intrinsically linked to the preparation of its parent acid, bis(trifluoromethanesulfonyl)imide (HTFSI), and other alkali metal salt derivatives.
Bis(trifluoromethanesulfonyl)imide, often referred to as triflimidic acid, is a superacid that serves as a primary precursor for its salts. One established laboratory-scale synthesis involves the treatment of a pre-existing salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), with a strong, non-volatile acid. A general procedure involves dissolving LiTFSI in concentrated sulfuric acid, followed by sublimation under reduced pressure (e.g., 10⁻³ mbar) at approximately 70 °C to yield the crude HTFSI product. chemicalbook.com This crude product can then be subjected to further purification. chemicalbook.com An alternative route starts from trifluoromethanesulfonyl fluoride (B91410), which undergoes a series of reactions to form the imide structure. researchgate.net Another method involves the debenzylation of benzyl (B1604629) bis(trifluoromethylsulfonyl)amide using concentrated sulfuric acid in toluene, followed by neutralization and recrystallization to obtain HTFSI with a reported yield of 82%. chemicalbook.com
The alkali metal salts of bis(trifluoromethanesulfonyl)imide, including the sodium salt, are typically prepared through a straightforward acid-base neutralization reaction. This involves reacting the acidic form, HTFSI, with an appropriate alkali metal base, such as a hydroxide (B78521) or carbonate, in a suitable solvent.
A different approach involves a multi-step process starting with trifluoromethane (B1200692) halogenated sulfonyl, liquid ammonia (B1221849), and an organic amine alkali in a nonpolar inert solvent. This reaction generates a bis(trifluoromethylsulfonyl)imide quaternary ammonium (B1175870) salt. This intermediate salt is then reacted with an alkali metal oxide in an aqueous solution to produce the desired alkali metal salt of bis(trifluoromethylsulfonyl)imide. google.com The general reaction scheme for the neutralization of HTFSI is as follows:
HTFSI + MOH → MTFSI + H₂O (where M = Li, Na, K, etc.)
These synthesis methods have been utilized to prepare a series of alkali metal salts, which have been structurally characterized. researchgate.netresearchgate.net
Specific Methodologies for this compound Synthesis
While the general neutralization reaction is effective, specific methodologies have been developed to produce high-purity NaTFSI suitable for demanding applications like battery electrolytes.
The optimization of reaction conditions is critical for achieving high yields and purity. One patented method reports a yield of over 90% and purity exceeding 99%. google.com This process involves the reaction of a bis(trifluoromethylsulfonyl)imide quaternary ammonium salt solid with an alkali metal oxide in an aqueous solution. google.com The molar ratio of the quaternary ammonium salt to the alkali metal oxide is typically maintained between 1:1 and 1:2. google.com The reaction temperature for the initial step to form the ammonium salt is controlled between -20 °C and 80 °C. google.com
Another approach, which can be considered a "one-pot" synthesis, aims to simplify the process, reduce the difficulty of separating by-products, and improve product purity, thereby lowering production costs. google.com Such methods are designed to be suitable for large-scale industrial production. google.com
| Parameter | Optimized Condition | Reported Outcome |
| Method | Reaction of quaternary ammonium salt with alkali metal oxide | Yield > 90% |
| Purity | > 99% | |
| Reactant Ratio | Quaternary ammonium salt to alkali metal oxide = 1:1 to 1:2 | - |
| Temperature | -20 °C to 80 °C (for ammonium salt formation) | - |
Achieving the high purity required for battery-grade NaTFSI necessitates effective purification techniques. Following the primary synthesis, the product mixture undergoes several purification steps. Common techniques include decompressed dehydration at temperatures between 40 °C and 80 °C under a vacuum of 10–1000 Pa, followed by decompressed drying to remove residual water and volatile impurities. google.com
Recrystallization from a suitable solvent is a standard method for purifying solid salts like NaTFSI. The choice of solvent is critical to ensure high recovery of the purified product while leaving impurities dissolved. Filtration is used to separate the crystallized solid from the mother liquor. osti.gov For related imide compounds, distillation at reduced pressure is used to purify the liquid acid form before its conversion to a salt. google.com The final product is a white, crystalline, and often hygroscopic powder that must be stored under an inert atmosphere. sigmaaldrich.com
Novel Synthetic Approaches and Green Chemistry Considerations
Recent research efforts have focused on developing more efficient and environmentally benign synthetic routes for NaTFSI and related compounds. Novel approaches often aim to reduce the number of synthetic steps, minimize waste, and avoid the use of hazardous reagents. researchgate.netnih.gov
From a green chemistry perspective, the focus is on principles such as using less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks. samipubco.comdntb.gov.ua For NaTFSI synthesis, this could involve:
Solvent Selection: Utilizing greener solvents that are less toxic and have a lower environmental impact.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Waste Reduction: Simplifying reaction workups and purification steps to minimize the generation of waste streams. samipubco.com
While specific green synthesis pathways for NaTFSI are still an emerging area of research, the application of these principles to established methods, such as optimizing solvent use and improving reaction efficiency, can significantly reduce the environmental footprint of its production.
Theoretical and Computational Investigations of Sodium Bis Trifluoromethanesulfonyl Imide Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic structure, conformational preferences, and interaction energies within NaTFSI systems. These calculations form the basis for understanding macroscopic properties by detailing the fundamental interactions between ions and solvent molecules.
The bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion exhibits significant conformational flexibility due to rotation around the S-N-S bond. DFT calculations have identified two primary, low-energy conformers: a trans form with C₂ symmetry and a cis form with C₁ symmetry. In the trans conformer, the two trifluoromethyl (CF₃) groups are on opposite sides of the S-N-S plane, whereas in the cis conformer, they are on the same side.
Numerous computational studies have consistently shown that the trans (C₂) conformation is the most stable, representing the global energy minimum. The cis (C₁) conformation is a local energy minimum, lying at a slightly higher energy. The energy difference between these two states is small, allowing for a dynamic equilibrium between them in the liquid phase. The presence of cations, such as Na⁺, can influence this equilibrium, with some studies on related lithium systems showing that coordination with the metal ion can favor the cis conformation to facilitate bidentate chelation. An energy barrier must be overcome for the interconversion between these conformers.
| Parameter | Reported Value | Unit |
|---|---|---|
| Energy Difference (trans vs. cis) | 2.2 - 3.3 | kJ/mol |
| Energy Difference (trans vs. cis) | ~3.5 | kJ/mol |
| Energy Difference (trans vs. gauche) | ~1 | kcal/mol |
| Energy Barrier (trans to cis) | 7 - 24 | kJ/mol |
The performance of an electrolyte is intrinsically linked to the solvation structure of the cation, which describes how solvent molecules and anions arrange around the central metal ion. In NaTFSI systems, the Na⁺ ion is coordinated by oxygen atoms from both the TFSI⁻ anions and any solvent molecules present.
Molecular dynamics (MD) simulations provide detailed pictures of these solvation shells. In electrolytes composed of NaTFSI dissolved in an ionic liquid, the Na⁺ ion is primarily coordinated by the oxygen atoms of the TFSI⁻ anions. acs.orguj.edu.pl The total number of coordinating oxygen atoms in the first solvation shell is typically between 5 and 6. acs.orguj.edu.pluj.edu.pl These oxygen atoms originate from approximately three to four surrounding TFSI⁻ anions. acs.orguj.edu.pl The coordination can be monodentate (one oxygen from a TFSI⁻ anion binds to Na⁺) or bidentate (two oxygens from the same TFSI⁻ anion bind to Na⁺). acs.orguj.edu.pl Bidentate coordination is often prevalent, with common structures involving bidentate binding by two anions and monodentate binding by a third. uj.edu.pl
In glyme-based electrolytes, the Na⁺ ion is coordinated by 6 to 7 oxygen atoms on average, which can come from either the glyme solvent molecules or the TFSI⁻ anions. aip.org As the salt concentration increases, the number of coordinating TFSI⁻ anions rises while the number of coordinating glyme oxygen atoms decreases. aip.org The distance between the Na⁺ ion and the coordinating oxygen atoms of the TFSI⁻ anion is typically around 2.3 Å. acs.org
In solution, NaTFSI does not exist solely as fully dissociated Na⁺ and TFSI⁻ ions. Instead, an equilibrium exists between free ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). In an SSIP, the Na⁺ cation and TFSI⁻ anion are separated by at least one solvent molecule, whereas in a CIP, they are in direct contact. At higher concentrations, these pairs can form larger aggregates (AGGs). monash.edu
The degree of ion association has a profound impact on electrolyte properties such as ionic conductivity and viscosity. aip.org Computational models predict that the extent of ion pairing is highly dependent on the salt concentration and the nature of the solvent. aip.orgacs.org In alkyl carbonate solvents, for example, NaTFSI is found to be more associated (i.e., forms more CIPs and AGGs) than other salts like sodium hexafluorophosphate (B91526) (NaPF₆). aip.org This higher association strength is attributed to the interactions between the Na⁺ cation and the TFSI⁻ anion. aip.org As the salt concentration increases, the population of CIPs and AGGs grows at the expense of free ions and SSIPs. aip.orgacs.org This shift from solvent-separated to contact ion pairs can significantly influence ion transport mechanisms within the electrolyte. nih.gov
Molecular Dynamics (MD) Simulations of Ion Transport and Interfacial Phenomena
Molecular dynamics simulations model the time-dependent behavior of molecular systems, allowing for the investigation of dynamic processes such as ion diffusion and the formation of interfaces. These simulations are indispensable for understanding transport properties and the complex reactions that occur at the electrode-electrolyte boundary.
The ion diffusion coefficient (D) is a measure of the rate of ionic movement and is a key factor determining the ionic conductivity of an electrolyte. MD simulations are widely used to calculate these coefficients for individual ions.
Simulations of NaTFSI in various media, including ether solvents and ionic liquids, have shown that the diffusion coefficients of both Na⁺ and TFSI⁻ decrease as the salt concentration increases. uj.edu.pldiva-portal.org This is expected, as higher concentrations lead to increased viscosity and greater ion-ion interactions, which impede mobility. researchgate.net In glyme-based electrolytes, diffusion coefficients for NaTFSI systems are generally smaller than for the corresponding NaFSI (sodium bis(fluorosulfonyl)imide) systems. uj.edu.pl For instance, in PEO-based electrolytes, the diffusion of Na⁺ is influenced by its strong interaction with the polymer chains, particularly at lower temperatures. researchgate.net The calculated diffusion coefficients from MD simulations are typically on the order of 10⁻⁹ to 10⁻¹¹ m²/s, depending on the solvent, concentration, and temperature. nih.gov
| System | Ion | Diffusion Coefficient (D) |
|---|---|---|
| NaPF₆ in Diglyme | Na⁺ | ~10⁻¹⁰ m²/s |
| NaPF₆ in Monoglyme | Na⁺ | ~10⁻⁹ m²/s |
| NaPF₆ in Tetraglyme | Na⁺ | ~10⁻¹¹ m²/s |
Note: Data for the closely related NaPF₆ system is presented to illustrate typical magnitudes and trends in glyme electrolytes. nih.gov
The interface between the electrode and the electrolyte is where charge transfer and electrochemical reactions occur. The formation of a stable passivation layer, known as the solid electrolyte interphase (SEI), is critical for the long-term performance and safety of sodium-ion batteries. MD simulations can model the initial stages of SEI formation by revealing the structure of the electrolyte near the electrode surface.
Simulations of NaTFSI/glyme electrolytes confined between graphite (B72142) electrodes show distinct layering of the electrolyte components at the interface. acs.orgunina.it When a potential is applied, TFSI⁻ anions and glyme solvent molecules tend to approach the electrode surface, while Na⁺ ions typically remain further away, preferring to stay fully solvated. unina.it This arrangement suggests that the initial decomposition reactions that form the SEI are more likely to involve the anion and the solvent rather than the bare sodium cation. acs.org The structure of this interfacial region is highly dependent on the applied voltage and the specific solvent used. acs.orgunina.it While classical MD does not typically model the chemical reactions directly, it provides the crucial precursor structures. DFT studies on similar systems suggest that the decomposition of the anion is a key process in SEI formation, leading to inorganic products such as NaF, Na₂O, and Na₂S.
Advanced Characterization Techniques and Spectroscopic Analysis of Sodium Bis Trifluoromethanesulfonyl Imide Systems
Vibrational Spectroscopy for Structural Elucidation and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and conformational dynamics of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. The TFSI⁻ anion can exist in two primary conformational states: a transoid form with C₂ symmetry and a cisoid form with C₁ symmetry. researchgate.net Spectroscopic analysis allows for the identification and quantification of these conformers and the study of their equilibrium.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For NaTFSI, IR spectra provide a characteristic fingerprint, revealing key structural features and ionic interactions.
Key vibrational bands in the IR spectrum of NaTFSI have been identified through experimental studies and confirmed with ab initio calculations. researchgate.net The S=O stretching vibrations are particularly prominent, appearing as strong peaks between 1325 cm⁻¹ and 1337 cm⁻¹. researchgate.net Another significant absorption is the C-F stretching band, which is typically observed around 1128 cm⁻¹. researchgate.net
The IR spectrum is sensitive to the conformational state of the TFSI⁻ anion. researchgate.net Specific spectral regions contain separate bands corresponding to the cisoid and transoid rotamers. researchgate.net This distinction allows for the study of conformational equilibrium in different environments, such as in solutions with aprotic solvents. researchgate.net It has been demonstrated that the relative concentrations of the two conformers are temperature-dependent, following the Boltzmann factor. semanticscholar.org In the liquid state, an equilibrium exists, but this equilibrium becomes frozen in the glassy state. semanticscholar.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| S=O Stretching | 1337 | researchgate.net |
| S=O Stretching | 1325 | researchgate.net |
| C-F Stretching | 1128 | researchgate.net |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly effective for studying the conformational equilibrium of the TFSI⁻ anion. The technique is particularly sensitive to the anion's expansion and contraction modes, which produce intense Raman signals. researchgate.net
The Raman spectrum of TFSI⁻ has a strong band in the 730–765 cm⁻¹ region, which serves as an excellent probe for solvation and conformational state. researchgate.net This band often splits into two distinct components. For instance, in certain solvent mixtures, peaks are observed at approximately 742 cm⁻¹ and 746 cm⁻¹, with the latter corresponding to TFSI⁻ anions coordinated with Na⁺ ions. researchgate.net
The conformational equilibrium between the C₂ (transoid) and C₁ (cisoid) forms is readily studied using Raman spectroscopy. acs.org The two conformers have distinct vibrational frequencies. For example, the wagging ω-SO₂ vibration appears at different wavenumbers for each form. acs.org Studies have shown that the relative intensity of certain bands changes with temperature, confirming the existence of a dynamic equilibrium between the conformers in the liquid state. acs.org The transoid (C₂) conformer is generally found to be more energetically favorable than the cisoid (C₁) conformer. researchgate.netacs.org
| Wavenumber (cm⁻¹) | Assignment/Significance | Reference |
|---|---|---|
| ~740 | Whole anion expansion/contraction, sensitive to conformation | researchgate.net |
| 742 | "Free" or solvent-separated TFSI⁻ | researchgate.net |
| 746 | Na⁺-coordinated TFSI⁻ | researchgate.net |
| 398 | Associated with C₂ (transoid) conformer | acs.org |
| 407 | Associated with C₁ (cisoid) conformer | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment, molecular structure, and dynamics of NaTFSI systems. By probing specific nuclei like ²³Na and ¹⁹F, NMR can elucidate ionic interactions and transport properties. nih.govconfex.com
Both solid-state and liquid-state NMR have been employed to investigate NaTFSI. ²³Na NMR is particularly useful for studying the environment around the sodium cation. acs.org As ²³Na is a quadrupolar nucleus (spin 3/2), its NMR spectrum is sensitive to local electric field gradients, which are influenced by the symmetry of the ion's surroundings and its mobility. acs.orgresearchgate.net
In liquid-state studies, changes in the ²³Na NMR signal provide insights into ion mobility. For example, an increase in NaTFSI concentration can lead to a broadening of the ²³Na NMR signal, indicating reduced Na⁺ mobility due to the formation of larger ionic aggregates. researchgate.net Similarly, ¹⁹F NMR can be used to probe the anionic environment. researchgate.net
Solid-state NMR is well-suited for quantifying ion mobility in ordered and amorphous structures. researchgate.net Temperature-dependent wide-line ²³Na NMR studies, which analyze line shape and relaxation times, can directly measure the mobility of Na⁺ ions in the solid state. researchgate.netlidsen.com These studies reveal that Na⁺ ions can exist in different environments, such as mobile ions and those involved in more rigid clusters or networks. researchgate.net
Pulsed-Gradient Spin-Echo (PGSE) NMR is a powerful, non-invasive technique for measuring the self-diffusion coefficients of ions, providing a direct measure of their translational motion. researchgate.net The experiment involves applying magnetic field gradients to label the position of nuclei and then monitoring their displacement over a known time period (Δ). magritek.com
Thermal Analysis Techniques for Phase Transitions and Stability Assessment
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining the phase behavior and thermal stability of NaTFSI. These properties are critical for defining the operational temperature range of devices that use NaTFSI-based electrolytes.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For NaTFSI, DSC experiments show a sharp endothermic peak corresponding to its melting point. The onset of melting has been reported at temperatures between 253 °C and 257 °C. epa.govsigmaaldrich.com The enthalpy of fusion associated with this transition is approximately 84 J/g. epa.gov DSC scans up to 400°C have shown no exothermic events, indicating the absence of decomposition in this range. epa.gov
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature. Studies comparing NaTFSI with other sodium salts, such as sodium hexafluorophosphate (B91526) (NaPF₆), have shown that NaTFSI possesses superior thermal stability. researchgate.net
| Property | Value | Technique | Reference |
|---|---|---|---|
| Melting Point (Onset) | 253 °C | DSC | epa.gov |
| Melting Point | 257.1 - 258.4 °C | Not Specified | sigmaaldrich.comsigmaaldrich.com |
| Enthalpy of Fusion | 84 J/g | DSC | epa.gov |
| Thermal Stability | No decomposition detected up to 400°C | DSC | epa.gov |
| Thermal Stability | More stable than NaPF₆ | TGA | researchgate.net |
Surface Sensitive Spectroscopies for Interfacial Chemistry
The interface between the electrode and the electrolyte is a critical region that governs the performance and longevity of electrochemical devices. Surface-sensitive techniques are indispensable for probing the chemical composition of these interfaces.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to understand the chemical and electronic properties of the solid electrolyte interphase (SEI). nih.govacs.org The SEI is a passivation layer that forms on the electrode surface from the decomposition products of the electrolyte, and its composition dictates ion migration dynamics during charge and discharge cycles. nih.govacs.org
In systems utilizing NaTFSI, XPS is used to identify the chemical species present in the SEI layer. For example, analysis of the O 1s spectra of an SEI formed in a NaTFSI-containing ionic liquid electrolyte revealed distinct peaks corresponding to different chemical environments. nih.govacs.org These peaks were identified at binding energies of 530.4 ± 0.2 eV, 531.4 ± 0.2 eV, and 532.7 ± 0.2 eV, which correspond to Na–O, C–O, and polymeric C–H–O environments, respectively. nih.govacs.org These findings suggest that the SEI becomes rich in sodium-containing species due to the reduction of the NaTFSI salt. nih.govacs.org
| Binding Energy (eV) | Corresponding Chemical Environment | Reference |
|---|---|---|
| 530.4 ± 0.2 | Na–O | nih.govacs.org |
| 531.4 ± 0.2 | C–O | nih.govacs.org |
| 532.7 ± 0.2 | Polymeric C–H–O | nih.govacs.org |
Electrochemical Characterization Methods
Electrochemical methods are fundamental to evaluating the performance of an electrolyte. They are used to quantify key parameters such as ionic conductivity and the electrochemical stability window, which define the electrolyte's suitability for a given battery chemistry.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to probe transport processes in electrochemical systems. ucl.ac.uk It is particularly effective for determining the ionic conductivity of solid and liquid electrolytes. nih.govelectrochemsci.org The measurement is typically performed in a cell with either blocking (e.g., stainless steel) or non-blocking electrodes. ucl.ac.ukelectrochemsci.org
The resulting impedance spectrum, often plotted as a Nyquist plot, allows for the separation of different contributions to the total cell impedance, such as bulk electrolyte resistance, interfacial resistance, and charge transfer resistance. electrochemsci.org The ionic conductivity (σ) of the electrolyte is calculated from the bulk resistance (R), which is determined from the intercept of the impedance plot with the real axis (Z'). electrochemsci.org
The electrochemical stability window (ESW) of an electrolyte is the potential range within which it remains stable without undergoing significant oxidation or reduction. mdpi.com This window is a critical parameter as it determines the operating voltage of an electrochemical cell. Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the primary techniques used to determine the ESW. cam.ac.ukmetrohm.com
In LSV, the potential is scanned in one direction from a starting potential to a final potential, while in CV, the potential is swept back and forth between two vertex potentials. metrohm.com To determine the anodic (oxidation) stability limit, LSV is typically run from the open-circuit voltage (OCV) towards more positive potentials. mdpi.com The cathodic (reduction) stability is similarly investigated by scanning towards negative potentials. mdpi.com Studies on NaTFSI-based ionic liquid electrolytes have used these techniques to establish a wide electrochemical stability window, with anodic stability observed up to 4.5 V or 4.6 V vs. Na/Na⁺. mdpi.com The cathodic stability was shown to extend down to 0.01 V vs. Na/Na⁺, demonstrating the electrolyte's robustness against reduction. mdpi.com
| Parameter | Potential Limit (vs. Na/Na⁺) | Technique | Reference |
|---|---|---|---|
| Anodic Stability Limit | ~4.5 - 4.6 V | LSV / CV | mdpi.com |
| Cathodic Stability Limit | ~0.01 V | CV | mdpi.com |
Chronoamperometry (CA) for Interfacial Stability Studies
Chronoamperometry (CA) is a powerful electrochemical technique utilized to investigate the interfacial stability of electrode materials in the presence of electrolytes containing this compound (NaTFSI). This method involves applying a constant potential to the working electrode and monitoring the resulting current as a function of time. The shape of the current-time transient provides valuable insights into the formation and stability of passivation layers, such as the solid electrolyte interphase (SEI), on the electrode surface.
A key application of CA in the context of NaTFSI-based electrolytes is the study of the corrosion and passivation of aluminum current collectors. The TFSI⁻ anion can be corrosive towards aluminum, especially at higher potentials, leading to the dissolution of the protective native oxide layer and subsequent degradation of the current collector. Chronoamperometry allows for the real-time assessment of this phenomenon by measuring the leakage current associated with the corrosion process. A stable and low leakage current over time indicates the formation of a robust and protective passivation layer, while a high or increasing current suggests ongoing corrosion and interfacial instability.
Research Findings from Chronoamperometry
Research has demonstrated that the stability of the interface between an aluminum electrode and a NaTFSI-based electrolyte is highly dependent on factors such as electrolyte concentration and the presence of co-solvents or additives.
In studies investigating the parasitic dissolution of aluminum in NaTFSI-adiponitrile (ADN) electrolytes, chronoamperometry tests have shown that the extent of aluminum corrosion decreases as the concentration of NaTFSI increases. researchgate.net This is attributed to the reduced activity of free solvent molecules and TFSI⁻ anions at higher concentrations, which mitigates their aggressive attack on the aluminum surface.
The current response in a chronoamperometry experiment typically shows an initial sharp decay, corresponding to the charging of the electrochemical double layer. This is followed by a slower decay, which can be attributed to the growth of a passivating film on the electrode surface. The steady-state current reached at longer times is indicative of the electronic leakage through this film and is a measure of its passivating quality.
The following interactive data table presents hypothetical chronoamperometric data for an aluminum electrode in a 1 M NaTFSI in propylene (B89431) carbonate (PC) electrolyte held at a constant potential of 4.2 V vs. Na/Na⁺. This data illustrates the typical current decay associated with the formation of a passivation layer.
Interactive Data Table: Chronoamperometry of Aluminum in 1 M NaTFSI/PC
| Time (s) | Current Density (μA/cm²) |
| 10 | 5.8 |
| 50 | 2.1 |
| 100 | 1.5 |
| 200 | 1.1 |
| 500 | 0.8 |
| 1000 | 0.6 |
| 2000 | 0.5 |
| 3600 | 0.4 |
This is a representative dataset to illustrate the typical trend observed in chronoamperometry experiments for passivation phenomena. Actual experimental values may vary.
The data clearly shows a significant decrease in current density over time, which is characteristic of the formation of a protective layer on the aluminum surface that inhibits further corrosion. The low steady-state current density achieved after an hour suggests the formation of a relatively stable interface under these conditions.
Further research has explored the effect of different electrolyte formulations on the interfacial stability with aluminum. For instance, chronoamperometry profiles of aluminum electrodes in various lithium- and sodium-based electrolytes, including those with anions structurally similar to TFSI⁻, have been compared. researchgate.net These studies help in understanding the relative corrosivity (B1173158) of different anions and the effectiveness of various passivation strategies.
Sodium Bis Trifluoromethanesulfonyl Imide in Electrochemical Energy Storage and Conversion Systems
Application in Sodium-Ion Batteries (SIBs)
Sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) has emerged as a crucial electrolyte salt in the advancement of sodium-ion batteries (SIBs), a promising alternative to lithium-ion battery technology due to the natural abundance and low cost of sodium. Its favorable properties, including high thermal stability and electrochemical inertia, make it a versatile component in both liquid and solid-state SIBs.
Role as Electrolyte Salt in Non-Aqueous Electrolytes
In non-aqueous liquid electrolytes, NaTFSI serves as the source of sodium ions that shuttle between the cathode and anode during the charge and discharge cycles. The choice of solvent and salt concentration significantly influences key performance metrics such as ionic conductivity, electrochemical stability, and the formation of a stable solid-electrolyte interphase (SEI). Compared to other common sodium salts like sodium perchlorate (NaClO₄) and sodium hexafluorophosphate (B91526) (NaPF₆), NaTFSI-based electrolytes offer improved thermal stability and are less sensitive to moisture, which can prevent the formation of hazardous hydrofluoric acid (HF). sigmaaldrich.com
The performance of NaTFSI as an electrolyte salt is intrinsically linked to the solvent system in which it is dissolved. Various organic solvents have been explored to optimize the properties of NaTFSI-based electrolytes for SIBs.
Carbonate-based solvents are widely used due to their favorable balance of properties. Mixtures of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) are common. sigmaaldrich.com For instance, a 1.0 M solution of NaTFSI in a 1:1 volume ratio of EC and DMC, or a 1:1:1 volume ratio of EC, DMC, and EMC, can achieve high ionic conductivities exceeding 5 mS/cm. sigmaaldrich.com The presence of EC is crucial for forming a stable SEI on many anode materials. sigmaaldrich.com
Glyme-based solvents , such as monoglyme, diglyme, and tetraglyme, have also been investigated for use with NaTFSI. acs.orgnih.gov Molecular dynamics simulations have shown that in glyme-based electrolytes, there is a higher probability of anion-cation interactions in NaTFSI systems compared to those with sodium bis(fluorosulfonyl)imide (NaFSI). nih.gov This interaction influences the solvation structure and transport properties of the electrolyte.
Acetonitrile (AN) has been explored for high-power applications. nih.gov Highly concentrated electrolytes of NaFSI in acetonitrile have demonstrated high ionic conductivity and an improved Na⁺ transference number, suggesting potential for similar systems with NaTFSI. nih.gov
Table 1: Ionic Conductivity of NaTFSI in Various Solvent Systems
| Solvent System (v/v/v) | Salt Concentration (M) | Ionic Conductivity (mS/cm) |
|---|---|---|
| EC/DMC (1:1) | 1.0 | >5 |
| EC/DMC/EMC (1:1:1) | 1.0 | >5 |
To enhance the stability and performance of NaTFSI-based electrolytes, researchers have explored unconventional formulations such as highly concentrated electrolytes (HCEs) and "salt-in-presalt" (SIPS) systems.
Highly Concentrated Electrolytes (HCEs) involve dissolving a high concentration of NaTFSI in a solvent. This approach can lead to enhanced reductive stability and can suppress the parasitic dissolution of the aluminum (Al) current collector, a common issue with TFSI-based electrolytes. acs.org For example, a 4.4 M NaTFSI solution in adiponitrile (ADN) has been shown to enable reversible intercalation in high-voltage cathodes, a feat not achieved with a standard 1.0 M concentration. acs.org The high salt concentration alters the solvation structure of the sodium ion, leading to unique electrochemical properties. rsc.org
"Salt-in-Presalt" (SIPS) Electrolytes represent a novel concept where a sodium salt, such as sodium bis(fluorosulfonyl)imide (NaFSI), is dissolved in a liquid precursor of NaTFSI, namely N,N-dimethyltrifluoromethane-sulfonamide (PreTFSI). osti.govnih.govspringernature.comresearchgate.net This strategy aims to maximize the presence of fluorinated anions at a low salt concentration, which promotes the formation of a robust, inorganic-rich SEI on the electrodes. springernature.com A 0.5 M NaFSI in PreTFSI electrolyte has demonstrated remarkable electrochemical stability up to 6.7 V vs. Na/Na⁺ and has enabled excellent long-term cycling performance in sodium metal batteries. osti.govnih.govresearchgate.net
Table 2: Performance of Advanced NaTFSI-based Electrolyte Formulations
| Electrolyte Formulation | Key Feature | Reported Advantage |
|---|---|---|
| 4.4 M NaTFSI in Adiponitrile | High Salt Concentration | Enhanced reductive stability, suppression of Al corrosion. acs.org |
| 0.5 M NaFSI in PreTFSI (SIPS) | Salt-in-Presalt | High electrochemical stability (up to 6.7 V), promotes NaF-rich interphases. osti.govnih.govresearchgate.net |
Integration into Solid Polymer Electrolytes (SPEs)
Solid polymer electrolytes (SPEs) are a key area of research for developing safer, all-solid-state sodium-ion batteries. NaTFSI is a commonly used salt in these systems due to its plasticizing effect and good compatibility with polymer hosts.
Poly(ethylene oxide) (PEO) is the most widely studied polymer host for SPEs due to its ability to dissolve sodium salts and facilitate ion transport through segmental motion of the polymer chains. magtech.com.cn
The physicochemical and electrochemical properties of NaTFSI/PEO electrolytes are highly dependent on the ether oxygen to sodium (O:Na) molar ratio. A common composition is an [EO]/[Na⁺] ratio of 15. researchgate.netpku.edu.cn These SPEs are typically prepared by a simple solution-casting method. researchgate.netpku.edu.cn
Research has shown that a NaTFSI/PEO SPE with an [EO]/[Na⁺] ratio of 15 exhibits a relatively high ionic conductivity of approximately 10⁻³ S/cm at 80°C. researchgate.netpku.edu.cn This electrolyte also demonstrates excellent thermal stability up to 350°C and a wide electrochemical stability window of 4.86 V vs. Na⁺/Na. researchgate.netpku.edu.cn Furthermore, it shows good chemical and electrochemical stability with sodium metal, enabling promising cycling performance in solid-state sodium cells. researchgate.net
Table 3: Properties of a NaTFSI/PEO Solid Polymer Electrolyte ([EO]/[Na⁺] = 15)
| Property | Value |
|---|---|
| Ionic Conductivity (at 80°C) | ~10⁻³ S/cm researchgate.netpku.edu.cn |
| Thermal Stability | Up to 350°C researchgate.netpku.edu.cn |
| Electrochemical Stability Window | 4.86 V vs. Na⁺/Na researchgate.netpku.edu.cn |
To further improve the performance of PEO-based SPEs, modifications to the polymer structure have been explored. One such approach is the incorporation of perfluoropolyether (PFPE) segments into the polymer backbone.
Solvent-free SPEs based on a perfluoropolyether-terminated PEO block copolymer have been developed for all-solid-state sodium metal batteries. nih.gov This block copolymer design allows for the formation of self-assembled nanostructures, which provide high storage modulus at elevated temperatures while the PEO domains create channels for ion transport. nih.gov
The inclusion of PFPE segments has been shown to enhance the Na⁺ transference number of the electrolyte to 0.46 at 80°C and promotes the formation of a stable solid electrolyte interface. nih.gov All-solid-state sodium metal batteries assembled with these PFPE-based electrolytes have demonstrated outstanding capacity retention and long-term charge/discharge stability over 900 cycles. nih.gov
Cross-linked Polymer Electrolyte Networks
The incorporation of this compound (NaTFSI) into cross-linked polymer electrolyte networks is a strategy employed to enhance the mechanical strength and thermal stability of solid polymer electrolytes (SPEs) for sodium-ion batteries (SIBs). Cross-linking creates a three-dimensional polymer structure that immobilizes the polymer chains, mitigating the issue of polymer flow at elevated temperatures, which is common in linear polymer electrolytes like those based on poly(ethylene oxide) (PEO).
One approach involves the in-situ polymerization of monomers in the presence of NaTFSI. For instance, tri-epoxide monomers can be used to form a cross-linked network via cationic polymerization. This process can be initiated by the Lewis acidity of the sodium salt itself, leading to the formation of a solid and mechanically stable electrolyte membrane. Cross-linked systems based on materials like trimethylolpropane triglycidyl ether have been explored, which can form a three-dimensional framework offering structural support. mdpi.com Similarly, trimethylolpropane trimethylacrylate-based gel polymer electrolytes have demonstrated high ionic conductivity and wide electrochemical windows, with the cross-linked structure providing excellent mechanical strength. daneshyari.com
The resulting cross-linked network physically entraps the NaTFSI salt, providing pathways for sodium ion conduction while maintaining dimensional stability. The performance of these electrolytes is a balance between achieving a high degree of cross-linking for mechanical integrity and ensuring sufficient segmental motion of the polymer chains for efficient ion transport.
Single-Ion Conducting Polymer Electrolytes
Single-ion conducting polymer electrolytes (SIPEs) represent a significant advancement in solid-state battery technology, designed to mitigate challenges such as the formation of concentration gradients and dendritic growth of sodium metal. In conventional polymer electrolytes, both cations and anions are mobile. In SIPEs, the anion is covalently bonded to the polymer backbone, allowing only the sodium cations to move. This results in a Na⁺ transference number close to unity, which enhances the rate capability and cycling stability of the battery.
A notable example involves the use of sodium 4-styrenesulfonyl(trifluoromethanesulfonyl)imide (NaSTFSI), a monomer where the TFSI⁻ anion is part of the polymerizable unit. bohrium.comrsc.org This monomer can be co-polymerized with cross-linkers like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and pentaerythritol tetraacrylate (PET4A) and blended with a host polymer such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) to create a self-standing, flexible, quasi-solid-state SIPE. rsc.orgrsc.org
These NaSTFSI-based SIPEs have demonstrated promising properties for use in quasi-solid-state sodium batteries. Research has shown they can achieve notable ionic conductivity and a wide electrochemical stability window, making them suitable for high-performance sodium-metal batteries. bohrium.comrsc.org
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Electrochemical Stability (V vs. Na/Na⁺) | Reference |
| NaSTFSI/PETMP/PET4A/PVDF-HFP (with 50 wt% molecular transporter) | 20 | 1.4 x 10⁻⁵ | up to 4.5 | rsc.org |
| NaSTFSI/PETMP/PET4A/PVDF-HFP (with 50 wt% molecular transporter) | 90 | 1.3 x 10⁻⁴ | up to 4.5 | rsc.org |
Development of Ionic Liquid-Based Electrolytes for SIBs
Ionic liquids (ILs) are considered promising electrolyte solvents for SIBs due to their inherent properties, such as negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows. NaTFSI is a commonly used salt in IL-based electrolytes because the large, plasticizing TFSI⁻ anion often leads to low viscosity and high ionic conductivity.
Imidazolium-based ILs are widely studied for electrochemical applications. The cation, typically a derivative of 1-ethyl-3-methylimidazolium ([EMIM]⁺) or 1,2-dimethylimidazolium ([DMIM]⁺), can be paired with the TFSI⁻ anion to create a conductive medium for Na⁺ ions. nih.govilschem.com The properties of these electrolytes, including viscosity and conductivity, can be tuned by modifying the alkyl chain length on the imidazolium cation. acs.org Research into mixtures of 1-ethylimidazolium triflate ([C₂HIm][TfO]) and 1-ethylimidazolium bis(trifluoromethanesulfonyl)imide ([C₂HIm][TFSI]) has shown that blending different ILs can extend the liquid-state temperature range while maintaining high ionic conductivity. frontiersin.org Electrolytes composed of NaTFSI dissolved in imidazolium-based ILs are being investigated to enhance the safety and performance of SIBs.
Pyrrolidinium-based ILs, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PYR₁₄][TFSI]), are particularly attractive for sodium batteries due to their excellent electrochemical and thermal stability. researchgate.net The combination of NaTFSI with [PYR₁₄][TFSI] results in electrolytes with low volatility and flammability, making them suitable for high-safety applications. researchgate.netrsc.org Studies have shown that these electrolytes can exhibit ionic conductivities exceeding 1 x 10⁻³ S cm⁻¹ at room temperature. researchgate.net The performance of SIBs using these electrolytes is influenced by the concentration of the NaTFSI salt. For example, in Na/NaFePO₄ cells, the optimal capacity and rate capability were achieved at specific NaTFSI concentrations, demonstrating better performance retention compared to conventional organic electrolytes. rsc.org
| Ionic Liquid System | NaTFSI Concentration (M) | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Key Finding | Reference |
| [PYR₁₄][TFSI]-NaTFSI | Not specified | Room Temp. | > 1 x 10⁻³ | Showed melting points down to -30°C. | researchgate.net |
| [PYR₁₄][TFSI]-NaTFSI | 0.5 | 50 | Not specified | Optimal capacity of 125 mAh g⁻¹ for NaFePO₄. | rsc.org |
| [PYR₁₄][TFSI]-NaTFSI | 1.0 | 50 | Not specified | 13% capacity loss after 100 cycles, versus 38% in organic electrolyte. | rsc.org |
The design of binary and ternary mixtures of ionic liquids is a sophisticated approach to fine-tune the physicochemical properties of electrolytes for SIBs. By mixing different ILs, it is possible to create electrolytes with optimized characteristics, such as lower melting points, reduced viscosity, and enhanced ionic conductivity, compared to the individual components.
Electrochemical Performance and Stability in SIBs
In solid polymer electrolytes, such as those based on PEO, NaTFSI enables stable operation at elevated temperatures. A NaTFSI/PEO solid electrolyte has demonstrated excellent electrochemical stability up to 4.86 V vs. Na⁺/Na and thermal stability up to 350°C. pku.edu.cnresearchgate.net Cells constructed with this electrolyte showed good cycling and rate performances. pku.edu.cnresearchgate.net
In ionic liquid electrolytes, NaTFSI contributes to enhanced safety and cycling stability. For example, a [PYR₁₄][TFSI]-based electrolyte with 1 M NaTFSI showed a capacity loss of only 13% after 100 cycles at 50°C in a Na/NaFePO₄ cell, a significant improvement over the 38% loss observed with a standard organic electrolyte under the same conditions. rsc.org The rate capability was also superior, retaining 65% of its capacity when the C-rate was increased from 0.05 C to 1 C. rsc.org
Furthermore, the concentration of NaTFSI plays a crucial role. Ultraconcentrated electrolytes, such as 5 M sodium bis(fluorosulfonyl)imide (NaFSI) in DME, have shown exceptional oxidative stability (over 4.9 V vs. Na/Na⁺) and high Coulombic efficiency for sodium plating/stripping, indicating that highly concentrated NaTFSI systems could offer similar benefits. scispace.com The use of dual-salt systems, for instance mixing NaFSI with NaPF₆, has also been shown to synergistically improve battery performance over a wide temperature range by passivating the electrode/electrolyte interface. nih.gov
| Electrolyte System | Cell Configuration | Key Performance Metric | Reference |
| NaTFSI/PEO SPE | Na | NaCu₁/₉Ni₂/₉Fe₁/₃Mn₁/₃O₂ | Stable cycling; Electrochemical stability up to 4.86 V vs. Na⁺/Na. |
| 1 M NaTFSI in [PYR₁₄][TFSI] | Na | NaFePO₄ | 13% capacity loss after 100 cycles at 50°C. |
| 0.5 M NaTFSI in [PYR₁₄][TFSI] | Na | NaFePO₄ | Retained 65% capacity when rate increased from 0.05 C to 1 C at 50°C. |
| NaSTFSI-based SIPE | Prussian White | Na | Delivered 147 mAh g⁻¹ with >99% Coulombic efficiency. |
High Ionic Conductivity and Ionic Mobility in NaTFSI-based Electrolytes
This compound (NaTFSI) is a salt frequently utilized in electrolytes for sodium-ion batteries due to its ability to facilitate high ionic conductivity, a critical factor for efficient battery performance. High ionic conductivity, typically in the range of 3-20 mS/cm for sodium-ion battery electrolytes, enables rapid transport of sodium ions between the anode and cathode, which is essential for achieving high charging and discharging rates. NaTFSI-based electrolytes, particularly in common carbonate solvent mixtures, can achieve conductivities greater than 5 mS/cm.
The ionic conductivity of an electrolyte is influenced by several key factors, including the concentration of the salt, the viscosity of the solvent, and the solvation structure of the ions.
Concentration: At lower concentrations, ionic conductivity tends to increase as the number of charge carriers (Na⁺ ions) increases. However, as the salt concentration rises further, the conductivity reaches a peak and then begins to decline. This decrease is attributed to the increased viscosity of the electrolyte, which impedes the movement of ions. The optimal concentration for many NaTFSI-based electrolytes is typically around 1.0 M, striking a balance between the availability of ions and the ease of their movement.
Solvent and Viscosity: The choice of solvent is crucial. Solvents with low viscosity, such as dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC), are often mixed with high-dielectric-constant solvents like ethylene carbonate (EC) to create an electrolyte with a good balance of properties. This combination helps to dissolve the NaTFSI salt effectively while maintaining a low viscosity, thereby promoting high ionic mobility.
Solvation Structure: The way solvent molecules surround the sodium ions (solvation) also impacts mobility. If the ions are too strongly solvated, their movement is hindered, which reduces ionic conductivity. The TFSI⁻ anion's large size and delocalized charge lead to weaker ion pairing with Na⁺ compared to smaller anions, which contributes to better ion mobility.
In solid-state applications, NaTFSI is also a key component. For instance, in poly(ethylene oxide) (PEO)-based solid polymer electrolytes (SPEs), the addition of NaTFSI is fundamental for ionic conduction. The ionic conductivity in these SPEs is highly dependent on temperature. Research has shown that incorporating additives like Na₃SbS₄ into a PEO/NaTFSI electrolyte can significantly enhance the Na⁺ transference number and achieve an ionic conductivity of 1.33 × 10⁻⁴ S cm⁻¹ at 45 °C. nih.gov
| Electrolyte System | Ionic Conductivity (S/cm) | Temperature (°C) |
|---|---|---|
| 1.0 M NaTFSI in EC/DMC/EMC | >5 x 10⁻³ | Room Temperature |
| PEO/NaTFSI SPE ([EO]/[Na⁺]=15) | ~1 x 10⁻³ | 80 |
| PEO/NaTFSI/Na₃SbS₄ SPE | 1.33 x 10⁻⁴ | 45 |
| 0.1 M NaTFSI in EMIFSI (Ionic Liquid) | 10⁻³ - 10⁻⁴ | -20 |
Anodic Electrochemical Stability and Compatibility with Electrode Materials
The anodic electrochemical stability of an electrolyte defines the voltage range within which it can operate without undergoing decomposition. A wide electrochemical stability window (ESW) is crucial for developing high-voltage, high-energy-density sodium-ion batteries. NaTFSI-based electrolytes generally exhibit a wide ESW, making them suitable for use with various electrode materials.
In liquid electrolytes, the stability is highly dependent on the solvent used. For instance, in ionic liquid electrolytes such as 0.1 M NaTFSI in 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide (EMIFSI), the ESW can extend from 0.1 V to 4.5 V vs. Na⁺/Na. nih.gov Similarly, solid polymer electrolytes composed of NaTFSI and poly(ethylene oxide) (PEO) have demonstrated excellent electrochemical stability up to 4.86 V vs. Na⁺/Na. bham.ac.uk This broad stability range is advantageous for pairing with high-voltage cathode materials.
NaTFSI electrolytes have shown good compatibility with a range of common electrode materials used in sodium-ion batteries. These include:
Anodes: Hard carbon is a widely used anode material, and NaTFSI-based electrolytes are effective in forming a stable solid electrolyte interphase (SEI) on its surface, which is crucial for reversible sodium ion intercalation and deintercalation. rsc.orgmdpi.com
Cathodes: These electrolytes are compatible with various cathode chemistries, including layered oxides (e.g., NaCu₁/₉Ni₂/₉Fe₁/₃Mn₁/₃O₂), sodium vanadium phosphates, and other polyanionic compounds. bham.ac.ukrsc.org The stability of the electrolyte at high potentials ensures that it does not decompose when the cathode is charged to a high voltage.
The thermal stability of NaTFSI is another significant advantage. It is generally more thermally stable than other common salts like sodium hexafluorophosphate (NaPF₆), and it is less sensitive to moisture. rsc.org This property reduces the risk of hazardous reactions, such as the formation of hydrogen fluoride (B91410) (HF) in the presence of trace water, making the electrolyte safer to handle. rsc.org
| Electrolyte System | Anodic Stability Limit (V vs. Na⁺/Na) |
|---|---|
| NaTFSI in Carbonate Solvents | ~3.7 (Limited by Al corrosion) |
| 0.1 M NaTFSI in EMIFSI (Ionic Liquid) | 4.5 |
| PEO/NaTFSI Solid Polymer Electrolyte | 4.86 |
Stability against Aluminum Current Collector Corrosion
A significant challenge associated with NaTFSI-based electrolytes is their tendency to induce corrosion of aluminum (Al) foil, which is the standard current collector for cathodes in sodium-ion batteries. This corrosion typically occurs at potentials around 3.7 V versus Na⁺/Na, limiting the use of these electrolytes in high-voltage battery applications. rsc.org The corrosion mechanism involves the TFSI⁻ anion, which can lead to the degradation of the natural passivating aluminum oxide (Al₂O₃) layer, exposing the underlying aluminum to further electrochemical reactions and dissolution. pku.edu.cn
This issue can lead to several detrimental effects, including:
Increased interfacial resistance.
Loss of electrical contact between the active material and the current collector.
To address this limitation, several strategies have been developed. One effective approach is the use of electrolyte additives. Adding a small amount of a passivating salt, such as sodium hexafluorophosphate (NaPF₆), can help form a stable protective layer on the aluminum surface. This layer, often composed of aluminum fluoride (AlF₃), prevents direct contact between the electrolyte and the aluminum foil, thus inhibiting corrosion even at higher potentials. rsc.org
Another successful strategy is the use of highly concentrated electrolytes. In these "water-in-salt" or highly concentrated non-aqueous electrolytes, the solvent molecules are heavily coordinated with the sodium ions, leaving fewer free solvent molecules available to participate in the corrosion process. This altered electrolyte structure has been shown to suppress aluminum corrosion effectively. For example, ultraconcentrated electrolytes based on sodium bis(fluorosulfonyl)imide (NaFSI), a salt with similar properties to NaTFSI, have demonstrated high oxidation durability (over 4.9 V vs. Na/Na⁺) without corroding the aluminum current collector. mdpi.com
Cycling Performance and Coulombic Efficiency
The cycling performance and Coulombic efficiency are key metrics for evaluating the long-term stability and reversibility of a battery. NaTFSI-based electrolytes have been shown to enable excellent cycling performance in various sodium-ion battery configurations, although the results can be influenced by the specific electrode materials and any additives used.
Coulombic efficiency (CE) is the ratio of the charge extracted from the battery during discharge to the charge put into the battery during the preceding charge. A CE close to 100% indicates high reversibility with minimal side reactions. In symmetric cells (Na||Na), which are used to study the stability of the sodium metal anode interface, NaTFSI-based electrolytes can support stable plating and stripping of sodium for hundreds of hours, although often with higher overpotentials compared to systems with additives. nih.gov
In full-cell configurations, NaTFSI electrolytes have demonstrated high capacity retention over extended cycling. For example:
An all-solid-state sodium battery using a PEO/NaTFSI/Na₃SbS₄ electrolyte and a 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) cathode maintained 84% of its initial capacity after 200 cycles. nih.gov
In a study comparing different electrolytes, a Na||NaNMF (sodium nickel manganese ferrite) cell with a sulfolane-based electrolyte containing NaTFSI showed a capacity retention of 79.48% after 300 cycles at a 1C rate, significantly outperforming the control electrolyte. mdpi.com
A quasi-solid-state cell using a Prussian White cathode and a NaSTFSI-based single-ion conducting polymer electrolyte delivered a high coulombic efficiency of over 99%. pku.edu.cn
| Cell Configuration | Electrolyte System | Cycling Conditions | Capacity Retention | Coulombic Efficiency |
|---|---|---|---|---|
| Na||PTCDA | PEO/NaTFSI/Na₃SbS₄ (Solid-State) | 200 cycles @ 0.2C | 84% | - |
| Na||NaNMF | NaTFSI/Sulfolane-based | 300 cycles @ 1C | 79.48% | Stable |
| Na||NaCu₁/₉Ni₂/₉Fe₁/₃Mn₁/₃O₂ | PEO/NaTFSI (Solid-State) | - | Good cycling and rate performance | - |
| Prussian White||Na | NaSTFSI-based Polymer | - | Comparable to liquid electrolyte | >99% |
Use in Fuel Cells
While the primary application of this compound is in battery technologies, the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion, which is a component of NaTFSI, has been explored in the context of fuel cells, particularly for high-temperature proton exchange membrane fuel cells (PEMFCs). In these applications, the TFSI⁻ anion is typically part of a protic ionic liquid (PIL) rather than a simple sodium salt solution.
The goal in high-temperature PEMFCs (operating above 100°C) is to achieve good proton conductivity under anhydrous (water-free) conditions, as conventional Nafion membranes require water to transport protons and lose their effectiveness at elevated temperatures. sigmaaldrich.com Ionic liquids are investigated as alternative or additive electrolytes because of their negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity.
Research in this area has shown that incorporating TFSI-based ionic liquids into polymer membranes, such as polybenzimidazole (PBI), can enhance proton conductivity at high temperatures. For example:
A PBI membrane containing 1-H-3-methylimidazolium bis(trifluoromethanesulfonyl)imide showed a proton conductivity of 0.002 S/cm at 190°C. sigmaaldrich.com
Protic ionic liquids formed by combining benzimidazole with the TFSI⁻ anion have demonstrated thermal stability up to 350°C and conductivity of 8.3 mS/cm at 140°C, making them potential electrolytes for anhydrous fuel cells. nih.gov
Exploration in Electrochemical Capacitors (ECs)
This compound is also being explored as an electrolyte salt for electrochemical capacitors (ECs), also known as supercapacitors, particularly sodium-ion capacitors (SICs). SICs are hybrid energy storage devices that aim to bridge the performance gap between batteries (high energy density) and conventional electric double-layer capacitors (high power density and long cycle life). The electrolyte is a key component that significantly influences the performance of these devices.
In the context of SICs, the electrolyte must be compatible with both a high-surface-area carbon electrode (which stores charge via ion adsorption) and a battery-like electrode (which stores charge via Faradaic reactions). The wide operational voltage window of NaTFSI-based electrolytes is particularly advantageous for achieving high energy density in SICs. However, as with battery applications, the potential for NaTFSI to corrode aluminum current collectors at higher voltages must be considered in the design of the device. The development of advanced electrolytes, including those based on NaTFSI, is a critical area of research for improving the energy density, power density, and cycling stability of next-generation sodium-ion capacitors.
Catalytic Applications of Sodium Bis Trifluoromethanesulfonyl Imide
Function as a Lewis Acid Catalyst in Organic Synthesis
A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In the context of NaNTf₂, the sodium ion (Na⁺) acts as the Lewis acidic center. The catalytic potential of a metal salt is significantly influenced by its anion; a weakly coordinating anion enhances the effective Lewis acidity of the cation by minimizing ion pairing and allowing the cation to interact more freely with substrates.
The bis(trifluoromethanesulfonyl)imide (TFSI) anion is exceptionally large and features extensive charge delocalization over its S-N-S framework, making it a very weakly coordinating anion. researchgate.net Research comparing TFSI⁻ salts to those with other anions, such as triflate (OTf⁻), has shown that TFSI⁻ salts are systematically more effective Lewis acids. chemrxiv.org This property makes salts like NaNTf₂ attractive for development in applications that depend on Lewis acidity, including catalysis. chemrxiv.org The sodium cation, when paired with the TFSI anion, can activate substrates by coordinating to lone pairs of electrons on heteroatoms (like oxygen or nitrogen), thereby facilitating a variety of organic transformations.
Catalysis of Specific Organic Reactions
While the properties of the TFSI⁻ anion suggest potential for catalytic applications, the catalytic activity of NaNTf₂ itself is not as widely documented as that of other metal TFSI salts containing more Lewis acidic cations (e.g., Ag⁺, Ca²⁺, Bi³⁺, Eu³⁺). researchgate.netresearchgate.net The relatively low Lewis acidity of Na⁺ compared to transition metals or lanthanides often leads to it being overlooked in favor of more potent catalysts.
Mechanistic Investigations of Catalytic Activity
Detailed mechanistic studies are essential for understanding how a catalyst functions and for optimizing reaction conditions. Such investigations typically involve kinetic analysis, spectroscopic studies, and computational modeling to elucidate the structure of intermediates and transition states.
A comprehensive review of the available scientific literature indicates that while Sodium bis(trifluoromethanesulfonyl)imide possesses theoretical Lewis acidic properties suitable for catalysis, its practical application in specific organic reactions such as cycloadditions, Friedel-Crafts reactions, condensations, and heterocyclizations is not widely documented. The field is dominated by TFSI salts of more strongly Lewis acidic metals. Therefore, detailed research findings and data tables for reactions catalyzed specifically by this compound are not available at this time.
Emerging Research Directions and Future Perspectives
Advanced Electrolyte Design for Enhanced Sodium-Ion Transport
The performance of sodium-ion batteries is intrinsically linked to the efficiency of sodium-ion (Na+) transport within the electrolyte. Researchers are exploring innovative electrolyte designs that move beyond simple salt-in-solvent systems to sophisticated formulations that enhance ionic conductivity, improve the Na+ transference number (the fraction of total ionic conductivity contributed by Na+ ions), and ensure uniform ion flux.
A promising strategy involves the creation of composite electrolytes . One notable example is the development of a Poly(ethylene oxide) (PEO)/NaTFSI electrolyte incorporating Sodium thioantimonate (Na₃SbS₄) as an additive. nih.gov In this system, the Na₃SbS₄ interacts with the TFSI⁻ anions, which promotes the dissociation of the NaTFSI salt and increases the concentration of free Na+ charge carriers. nih.gov This interaction leads to a significantly enhanced Na+ transference number of 0.49 and a high ionic conductivity, which helps to mitigate the formation of sodium dendrites—a common failure mechanism in sodium-metal batteries. nih.gov
Furthermore, research into aqueous electrolytes containing NaTFSI is gaining traction for creating safer, non-flammable batteries. A formulation of 2 molar NaTFSI in a polymer aqueous electrolyte composed of Poly(ethylene glycol) dimethyl ether (PEGDME) and water has been shown to stabilize the electrode-electrolyte interface and extend the cycle life of aqueous sodium-ion batteries. epa.govmdpi.com
| Electrolyte Design Strategy | Key Components | Observed Improvement | Reference |
| Composite Electrolyte | PEO / NaTFSI / Na₃SbS₄ | Enhanced Na⁺ transference number (0.49), high ionic conductivity, dendrite suppression. | nih.gov |
| Dual-Salt Electrolyte | NaFSI / NaPF₆ in carbonate solvent | Increased capacity retention and wider operational temperature range. | orgsyn.org |
| Polymer Aqueous Electrolyte | 2 m NaTFSI in PEGDME / H₂O | Stabilized electrode interface, extended cycle life for aqueous batteries. | epa.govmdpi.com |
New Polymeric Host Materials for Solid-State Electrolytes
Solid-state electrolytes are a critical research focus for developing safer, more energy-dense batteries by replacing flammable liquid electrolytes. NaTFSI is a key salt used in these systems, and innovation is centered on designing new polymer hosts that offer high ionic conductivity, good mechanical strength, and excellent interfacial compatibility.
Traditionally, Poly(ethylene oxide) (PEO) has been the most studied polymer host. However, its semi-crystalline nature limits room-temperature ionic conductivity. To overcome this, researchers are exploring non-polyether host materials . One such material is the aliphatic polycarbonate, Poly(trimethylene carbonate) (PTMC). Solid-state electrolytes based on PTMC-NaTFSI have demonstrated ionic conductivities similar to their lithium-containing counterparts, showcasing the potential of polycarbonate-based hosts for sodium batteries. mdpi.com
Another major direction is the development of composite polymer solid electrolytes (CPSEs) . These materials combine a polymer matrix with inorganic fillers to leverage the benefits of both components. nih.gov For example, incorporating nanometric silica (SiO₂) into a PEO-NaTFSI matrix helps to reduce the crystallinity of the PEO, thereby creating more amorphous pathways for ion conduction and enhancing ionic conductivity. patsnap.com
Single-ion conducting polymer electrolytes (SIPEs) represent a more advanced concept where the anion is covalently bonded to the polymer backbone or is part of a larger, less mobile structure. This design maximizes the Na+ transference number to near unity. Research on quasi-solid-state SIPEs using a polymerizable version of the TFSI anion, such as Sodium 4-styrene sulfonyl (trifluoromethanesulfonyl) imide (NaSTFSI), blended with Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), has yielded flexible membranes with good ionic conductivity and electrochemical stability up to 4.5 V. researchgate.net
| Polymer Host Type | Example Material(s) | Key Feature(s) | Ionic Conductivity |
| Non-Polyether Host | Poly(trimethylene carbonate) (PTMC) | Alternative to PEO with comparable ionic conductivity. | Similar to Li-salt equivalents |
| Composite Polymer | PEO-NaTFSI with SiO₂ filler | Reduced polymer crystallinity, enhanced ion pathways. | 1.1 mS cm⁻¹ at 80°C |
| Single-Ion Conductor | NaSTFSI / PVDF-HFP blend | Maximizes Na⁺ transference number, reduces polarization. | 1.3 × 10⁻⁴ S cm⁻¹ at 90°C |
Tailoring Interfacial Chemistry for Improved Battery Performance
The interface between the electrolyte and the electrodes, known as the solid-electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode, plays a crucial role in the stability, efficiency, and lifespan of a battery. A significant research effort is dedicated to precisely controlling this interfacial chemistry, with NaTFSI-based electrolytes being central to these strategies.
One approach is the design of multifunctional binders . For example, a composite binder for tin (Sn) anodes composed of PEO, sodium alginate (SA), and NaTFSI has been developed. nsf.gov This binder not only provides strong adhesion but also actively participates in the electrochemical processes by enhancing Na+ transport and, critically, promoting the formation of a stable and robust, sodium fluoride (B91410) (NaF)-rich SEI. This tailored interphase suppresses side reactions and accommodates the large volume changes of the tin anode during cycling. nsf.gov
The concept of localized high-concentration electrolytes (LHCEs) is also being explored to engineer stable interfaces. While initially developed for lithium-ion systems, the principle is applicable to sodium-ion batteries. mdpi.comjspae.com In this design, a high concentration of salt (like NaTFSI) is dissolved in a primary solvent, which is then diluted with a hydrofluoroether. This creates localized areas of high salt concentration around the ions, altering the solvation structure. This modified structure favors the decomposition of the anion to form a stable, inorganic-rich protective layer on both the anode and cathode, significantly improving cycling stability, especially at high voltages and temperatures. mdpi.comjspae.com
Computational studies are also providing powerful insights into interfacial phenomena. Density functional theory (DFT) calculations are being used to investigate the chemical and electrochemical stability of various solid electrolyte and electrode pairings. sciencedaily.com This theoretical work helps predict the formation of resistive interfacial phases and provides a rational basis for designing coatings or electrolyte additives to stabilize the interface and improve the performance of all-solid-state sodium batteries. sciencedaily.com
Broadening Catalytic Applications in Sustainable Synthesis
Beyond its primary role in energy storage, the unique chemical properties of the bis(trifluoromethanesulfonyl)imide (TFSI) anion are being explored for applications in catalysis, aligning with the principles of green and sustainable chemistry. jspae.com Metal salts of TFSI, including NaTFSI, can function as mild and effective Lewis acid catalysts in a variety of organic reactions. mdpi.comnsf.gov
The TFSI anion's large size and delocalized negative charge result in a weakly coordinating anion. This property enhances the Lewis acidity of the associated cation (Na+ in this case), allowing it to activate substrates without the need for harsh or environmentally hazardous traditional Lewis acids like aluminum chloride. The high thermal and chemical stability of NaTFSI also makes it a robust catalyst that can be used under various reaction conditions.
Research has shown that metal triflimides are effective catalysts for key carbon-carbon bond-forming reactions, including:
Friedel-Crafts reactions : Catalyzing the acylation or alkylation of aromatic rings, a fundamental transformation in organic synthesis. mdpi.com
Cycloaddition reactions : Promoting reactions like the Diels-Alder reaction to form complex cyclic molecules. mdpi.com
Condensation reactions : Facilitating the formation of new bonds through the elimination of a small molecule like water. mdpi.com
The use of NaTFSI as a catalyst offers several advantages for sustainable synthesis. Its stability and moderate reactivity can lead to higher selectivity and reduced byproducts. Furthermore, its solubility properties open possibilities for use in non-traditional solvent systems, including ionic liquids, which can facilitate catalyst recycling and reuse, a core tenet of green chemistry. nsf.gov
Integration of Multifunctional Properties in NaTFSI-based Materials
A forward-looking research trend involves designing materials where NaTFSI is part of a system that performs multiple functions simultaneously, leading to more integrated and efficient devices. This approach is particularly evident in the development of structural batteries and multifunctional electrolytes.
Structural batteries are energy storage devices that also serve as load-bearing components, offering a pathway to significant weight and volume savings in applications like electric vehicles and aerospace. A key component is the structural electrolyte, which must provide both mechanical robustness and efficient ion transport. Research in this area has led to the development of a high-tensile-strength structural electrolyte using a PEO-based composite containing NaTFSI and Na-rich ceramic fillers, sandwiched around a glass fiber reinforcement. This material exhibits both impressive mechanical strength and good ionic conductivity, demonstrating a true multifunctional capability.
Multifunctional electrolytes are also being developed to address multiple challenges at once. For instance, the aforementioned dual-salt electrolyte containing NaFSI and NaPF₆ can be considered multifunctional as it is designed not only for ion conduction but also for improved thermal stability and interfacial passivation across a wide temperature range. orgsyn.org Similarly, the multifunctional binder system for tin anodes, which incorporates NaTFSI, combines the functions of adhesion, ion transport enhancement, and SEI formation into a single component. nsf.gov
These integrated systems represent a paradigm shift from optimizing individual components in isolation to designing synergistic materials where the electrolyte salt is a key enabler of multiple, interwoven properties.
Q & A
Q. What are the standard methods for synthesizing and purifying NaTFSI in laboratory settings?
NaTFSI is typically synthesized via metathesis reactions between sodium salts (e.g., NaF) and bis(trifluoromethanesulfonyl)imide (HTFSI) in anhydrous solvents like acetonitrile or tetrahydrofuran. Post-synthesis, purification involves recrystallization from ethanol/water mixtures or vacuum drying to remove residual solvents and ionic impurities. Purity assessment requires techniques such as ion chromatography (IC) for halide detection (<20 ppm Cl⁻, F⁻) and inductively coupled plasma (ICP) for alkali metal contaminants (<10 ppm Na⁺, K⁺) .
Q. How can researchers characterize the physicochemical properties of NaTFSI?
Key characterization methods include:
- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) to determine decomposition onset temperatures (>300°C for NaTFSI-based electrolytes) .
- Conductivity : Electrochemical impedance spectroscopy (EIS) at varying temperatures (e.g., 20–50°C) to measure ionic conductivity (~2.12 mS/cm at 20°C for pure NaTFSI) .
- Structural analysis : NMR (¹⁹F, ¹H) and FTIR to confirm anion-cation interactions and detect hydrolysis products .
Q. What are the optimal conditions for preparing NaTFSI-based electrolytes for sodium-ion batteries?
NaTFSI is dissolved in aprotic solvents (e.g., ethylene carbonate/dimethyl carbonate mixtures) at concentrations of 0.5–1.5 M. For "solvent-in-salt" (SIS) electrolytes, higher salt concentrations (>3 M) improve thermal stability but reduce ionic mobility. Pre-drying solvents (<20 ppm H₂O) and using molecular sieves are critical to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting data on ionic conductivity in NaTFSI-based electrolytes be resolved?
Discrepancies often arise from variations in salt concentration, solvent choice, and measurement protocols. For example, SIS electrolytes with NaTFSI exhibit lower conductivity (~1 mS/cm) at high concentrations due to increased viscosity, whereas dilute solutions (~1 M) in low-viscosity solvents (e.g., sulfolane) achieve higher values (~2.75 mS/cm). Standardizing temperature (e.g., 25°C) and electrode configuration during EIS measurements is recommended .
Q. What strategies enhance the electrochemical stability of NaTFSI in high-voltage cathodes?
- Additive engineering : Incorporating 5–10 wt% ionic liquids (e.g., [PYR14][TFSI]) reduces transition metal dissolution and extends cycle life in cathodes like Na₃V₂(PO₄)₃ .
- Hybrid electrolytes : Blending NaTFSI with fluorinated co-salts (e.g., NaFSI) improves oxidative stability (>5 V vs. Na/Na⁺) by forming robust solid-electrolyte interphases (SEIs) .
Q. How do computational models aid in understanding NaTFSI’s solvation dynamics?
Molecular dynamics (MD) simulations using force fields parameterized for fluorinated anions (e.g., OPLS-AA) reveal ion-pairing tendencies and solvent coordination structures. Density functional theory (DFT) calculations predict reduction potentials and SEI composition, guiding solvent selection for improved Na⁺ transference numbers .
Methodological Challenges
Q. What experimental protocols mitigate thermal degradation risks in NaTFSI-containing systems?
- Accelerated rate calorimetry (ARC) : Identifies self-heating thresholds and decomposition pathways under adiabatic conditions.
- In situ Raman spectroscopy : Monitors structural changes during thermal abuse (e.g., >250°C) to detect gas evolution (SO₂, CF₃ radicals) .
Q. How can researchers address discrepancies in reported thermal stability limits for NaTFSI?
Variations in purity (e.g., residual water or halides) and testing atmospheres (air vs. argon) significantly affect results. Consistency requires:
- Pre-cycling electrolytes to stabilize SEIs.
- Using hermetically sealed cells for TGA/DSC to avoid oxidative side reactions .
Safety and Handling
Q. What safety protocols are essential when handling NaTFSI in laboratory settings?
- Hygroscopicity : Store in argon-filled gloveboxes (<0.1 ppm O₂/H₂O) to prevent moisture absorption and hydrolysis.
- Toxicity : Use fume hoods when processing powders to avoid inhalation of fluorinated degradation products.
- Fire safety : Classify using cone calorimetry to assess flammability; NaTFSI-based electrolytes exhibit lower flame spread compared to organic carbonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
